4-amino-3-methoxy-N-methylbenzamide

Description

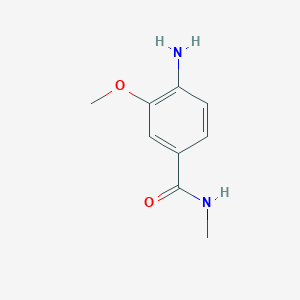

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-amino-3-methoxy-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-11-9(12)6-3-4-7(10)8(5-6)13-2/h3-5H,10H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPMXJQCASHLEMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC(=C(C=C1)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40607239 | |

| Record name | 4-Amino-3-methoxy-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40607239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

866329-57-9 | |

| Record name | 4-Amino-3-methoxy-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40607239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-3-methoxy-N-methylbenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-amino-3-methoxy-N-methylbenzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 4-amino-3-methoxy-N-methylbenzamide. The information is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Core Chemical Properties

This compound is a substituted benzamide with the following key identifiers:

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 866329-57-9 | [1] |

| Molecular Formula | C₉H₁₂N₂O₂ | [1] |

| Molecular Weight | 180.20 g/mol | [1] |

| Canonical SMILES | CNC(=O)c1ccc(N)c(OC)c1 | [2] |

| InChI | InChI=1S/C9H12N2O2/c1-11-9(12)6-3-4-7(10)8(5-6)13-2/h3-5H,10H2,1-2H3,(H,11,12) | [2] |

Physicochemical Data

Spectral Data

While specific experimental spectra for this compound are not publicly available, predicted spectral characteristics can be inferred from its structure and data from analogous compounds.

-

¹H NMR: Protons on the aromatic ring, the methoxy group, the N-methyl group, and the amine group would exhibit characteristic chemical shifts.

-

¹³C NMR: Distinct signals would be expected for each of the nine carbon atoms in the molecule, including the carbonyl carbon of the amide.

-

IR Spectroscopy: Characteristic absorption bands would be observed for the N-H stretching of the primary amine, C=O stretching of the amide, and C-O stretching of the methoxy ether.

-

Mass Spectrometry: The molecular ion peak [M]+ would be observed at m/z = 180.09, corresponding to its molecular weight[2].

Synthesis and Experimental Protocols

A plausible synthetic route for this compound involves the amidation of 4-amino-3-methoxybenzoic acid with methylamine. This transformation can be achieved using standard peptide coupling reagents.

Proposed Synthesis Workflow

Detailed Experimental Protocol

This protocol is a generalized procedure based on standard amidation reactions and may require optimization.

Materials:

-

4-amino-3-methoxybenzoic acid

-

Methylamine (as a solution in THF or as a salt)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Activation: In a round-bottom flask under an inert atmosphere, dissolve 4-amino-3-methoxybenzoic acid (1.0 eq) in anhydrous DMF. Add the coupling agent (e.g., HATU, 1.1 eq) and DIPEA (2.0 eq). Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.

-

Coupling: Add methylamine (1.2 eq) to the reaction mixture.

-

Reaction: Allow the reaction to stir at room temperature for 2-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield pure this compound.

Potential Biological Activity and Applications

While no specific biological activities have been reported for this compound, the benzamide scaffold is a well-established pharmacophore present in a wide range of therapeutic agents. The biological activities of substituted benzamides are diverse and depend on the nature and position of the substituents on the aromatic ring and the amide nitrogen.

Potential Therapeutic Areas:

-

Antipsychotics: Many substituted benzamides act as dopamine D2 receptor antagonists and are used in the treatment of schizophrenia and other psychotic disorders[4]. The specific substitution pattern of this compound would determine its affinity and selectivity for dopamine and other neurotransmitter receptors.

-

Antiemetics and Prokinetics: Some benzamides, like metoclopramide, exhibit antiemetic and prokinetic properties through their action on dopamine and serotonin receptors in the gastrointestinal tract.

-

Anti-inflammatory and Analgesic Agents: Certain benzamide derivatives have shown anti-inflammatory and analgesic activities, potentially through the inhibition of enzymes like cyclooxygenase (COX)[5].

-

Anticancer Activity: Recent studies have explored benzamide derivatives as potential anticancer agents, with some showing inhibitory activity against protein kinases or as histone deacetylase (HDAC) inhibitors[6].

-

Antimicrobial and Antifungal Agents: The benzamide structure has been incorporated into compounds with antibacterial and antifungal properties[7].

-

Acetylcholinesterase Inhibitors: Some benzamide derivatives have been investigated as potential inhibitors of acetylcholinesterase, an enzyme relevant to Alzheimer's disease[8][9].

Further pharmacological screening of this compound is necessary to elucidate its specific biological activities and therapeutic potential. The presence of the amino and methoxy groups on the benzene ring, along with the N-methyl amide, provides a unique chemical structure that could lead to novel pharmacological properties.

Structure-Activity Relationship (SAR) Considerations

The biological activity of benzamide derivatives is highly sensitive to their substitution patterns. For instance, the position of substituents on the benzoyl ring can significantly influence receptor binding affinity and selectivity[8]. Similarly, the nature of the substituent on the amide nitrogen can impact the compound's pharmacokinetic and pharmacodynamic properties. Structure-activity relationship studies of a library of analogs of this compound would be crucial in optimizing its potential therapeutic effects.

Logical Relationship Diagram for Potential Pharmacological Screening

References

- 1. 866329-57-9|this compound|BLD Pharm [bldpharm.com]

- 2. Buy Online CAS Number 866329-57-9 - TRC - this compound | LGC Standards [lgcstandards.com]

- 3. 1018525-84-2|4-Amino-N-(3-methoxypropyl)-3-methylbenzamide|BLD Pharm [bldpharm.com]

- 4. The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. walshmedicalmedia.com [walshmedicalmedia.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis, antimicrobial, and QSAR studies of substituted benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

4-amino-3-methoxy-N-methylbenzamide: Nomenclature and Identification

The scientifically recognized IUPAC name for the chemical compound 4-amino-3-methoxy-N-methylbenzamide is precisely that: this compound. [1] This name systematically describes the molecule's structure, indicating an amino group at the fourth position, a methoxy group at the third position, and a methyl group attached to the nitrogen of the benzamide functional group.

This compound is also identified by its Chemical Abstracts Service (CAS) Registry Number, which is 866329-57-9.[1] While direct synonyms are not widely listed in major chemical databases, it is crucial to distinguish it from similar-sounding isomers, which have different structures and properties.

For instance, 3-amino-4-methoxy-N-methylbenzamide is an isomer with the amino and methoxy groups swapped on the benzene ring.[2] Similarly, 3-amino-4-methoxybenzamide is another related but distinct compound that lacks the N-methyl group.[3] These examples highlight the importance of precise nomenclature in chemical identification.

References

An In-Depth Technical Guide to 4-amino-3-methoxy-N-methylbenzamide (CAS 866329-57-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-amino-3-methoxy-N-methylbenzamide, with the Chemical Abstracts Service (CAS) number 866329-57-9, is a substituted benzamide derivative. This technical guide provides a consolidated overview of the available information on this compound. It is primarily categorized as an organic building block or chemical intermediate, readily available from various commercial suppliers.[1][2] Despite its commercial availability, a comprehensive review of scientific literature and patent databases reveals a significant lack of in-depth studies on its synthesis, biological activity, and specific applications in research and development. This document summarizes the known chemical and physical properties and provides context based on related benzamide structures.

Chemical and Physical Properties

The fundamental properties of this compound have been compiled from chemical supplier databases. This information is crucial for its handling, storage, and use in a laboratory setting.

| Property | Value | Source |

| CAS Number | 866329-57-9 | Multiple |

| Molecular Formula | C₉H₁₂N₂O₂ | [3] |

| Molecular Weight | 180.20 g/mol | [2] |

| IUPAC Name | This compound | N/A |

| SMILES | CNC(=O)c1ccc(N)c(OC)c1 | [3] |

| InChI | InChI=1S/C9H12N2O2/c1-11-9(12)6-3-4-7(10)8(5-6)13-2/h3-5H,10H2,1-2H3,(H,11,12) | [3] |

| Purity | Typically offered at ≥97% | [2] |

| Storage | Recommended to be kept in a dark place, under an inert atmosphere, at room temperature. | [1] |

Note: For lot-specific data, refer to the Certificate of Analysis provided by the supplier.

Synthesis and Manufacturing

A plausible synthetic route, based on a patent for a similar compound, could involve the following conceptual steps:

References

physical and chemical characteristics of 4-amino-3-methoxy-N-methylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-amino-3-methoxy-N-methylbenzamide is a substituted benzamide with potential applications in medicinal chemistry and drug discovery. The benzamide scaffold is a privileged structure known to be a core component in a wide range of biologically active compounds, including tyrosine kinase inhibitors and ligands for G-protein coupled receptors (GPCRs).[1][2][3] This technical guide provides a comprehensive overview of the known physical and chemical characteristics of this compound, along with inferred biological activities based on structurally related compounds. Detailed experimental protocols for its synthesis and analysis are also presented.

Core Physical and Chemical Characteristics

While specific experimental data for this compound is limited, its fundamental properties have been reported by various chemical suppliers. The following tables summarize the available and predicted data for this compound.

Table 1: General and Structural Information [4][5][6][7][8]

| Property | Value |

| CAS Number | 866329-57-9 |

| Molecular Formula | C₉H₁₂N₂O₂ |

| Molecular Weight | 180.20 g/mol |

| IUPAC Name | This compound |

| SMILES | CNC(=O)c1ccc(N)c(OC)c1 |

| InChI | InChI=1S/C9H12N2O2/c1-11-9(12)6-3-4-7(10)8(5-6)13-2/h3-5H,10H2,1-2H3,(H,11,12) |

Table 2: Predicted Physicochemical Properties [7]

| Property | Predicted Value |

| XlogP | 0.5 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 2 |

| Topological Polar Surface Area | 64.6 Ų |

| Monoisotopic Mass | 180.089877 g/mol |

Note: The data in Table 2 is computationally predicted and has not been experimentally verified.

Experimental Protocols

Synthesis of this compound

Materials:

-

4-amino-3-methoxybenzoic acid

-

Methylamine (e.g., as a solution in THF or as a hydrochloride salt)

-

A peptide coupling reagent (e.g., HATU, HBTU, or EDC with HOBt)

-

A non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)

-

Anhydrous solvent (e.g., Dimethylformamide - DMF or Dichloromethane - DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-amino-3-methoxybenzoic acid (1 equivalent) in anhydrous DMF.

-

Add the non-nucleophilic base, DIPEA (2-3 equivalents).

-

Add the coupling reagent (e.g., HATU, 1.1 equivalents) and stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Slowly add a solution of methylamine (1.2 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, the N-methyl group protons, the amine protons, and the amide proton. The aromatic protons will likely appear as a set of coupled multiplets in the aromatic region (δ 6.5-8.0 ppm). The methoxy protons should appear as a singlet around δ 3.8-4.0 ppm. The N-methyl protons will likely be a doublet (if coupled to the amide proton) or a singlet around δ 2.8-3.0 ppm. The amine protons will appear as a broad singlet, and the amide proton as a broad signal, both of which are exchangeable with D₂O.

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the amide (δ ~165-170 ppm), the aromatic carbons (δ ~110-160 ppm), the methoxy carbon (δ ~55-60 ppm), and the N-methyl carbon (δ ~25-30 ppm).

Infrared (IR) Spectroscopy:

The IR spectrum should exhibit characteristic absorption bands for the N-H stretches of the primary amine and the secondary amide (around 3200-3400 cm⁻¹), the C=O stretch of the amide (around 1630-1680 cm⁻¹), and C-N stretching vibrations.

Mass Spectrometry (MS):

High-resolution mass spectrometry (HRMS) should confirm the molecular formula of C₉H₁₂N₂O₂ by providing an accurate mass measurement of the molecular ion ([M+H]⁺ or [M]⁺˙).

Potential Biological Activities and Signaling Pathways

While no specific biological data for this compound has been published, the substituted benzamide scaffold is prevalent in a number of clinically important drugs, suggesting potential areas of therapeutic interest.

As a Tyrosine Kinase Inhibitor

Many substituted benzamides are known to be potent inhibitors of tyrosine kinases, which are crucial mediators of cell signaling pathways that regulate cell growth, proliferation, and differentiation.[10][11][12] Aberrant tyrosine kinase activity is a hallmark of many cancers. The this compound structure shares features with known tyrosine kinase inhibitors, suggesting it could potentially inhibit kinases such as Bcr-Abl or receptor tyrosine kinases like EGFR.[11]

As a GPCR Ligand (Dopamine Receptor Antagonist)

Substituted benzamides are a well-established class of drugs that act as antagonists at dopamine D2 and D3 receptors.[13][14][15][16] These drugs are used as antipsychotics to treat conditions like schizophrenia. The mechanism of action involves blocking the binding of dopamine to its receptors in the brain, thereby modulating dopaminergic neurotransmission. Given its structural similarity to these compounds, this compound could potentially exhibit antagonist activity at dopamine receptors.

Conclusion

This compound is a chemical entity with a scaffold that is of significant interest in drug discovery. While specific experimental data for this compound is sparse, its structural features suggest potential as a modulator of important biological targets such as protein kinases and G-protein coupled receptors. The experimental protocols and inferred biological activities presented in this guide provide a foundation for further research and development of this and related molecules. It is recommended that the physical, chemical, and biological properties of this compound be experimentally determined to fully elucidate its potential.

References

- 1. benchchem.com [benchchem.com]

- 2. walshmedicalmedia.com [walshmedicalmedia.com]

- 3. benchchem.com [benchchem.com]

- 4. Buy Online CAS Number 866329-57-9 - TRC - this compound | LGC Standards [lgcstandards.com]

- 5. 866329-57-9|this compound|BLD Pharm [bldpharm.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. PubChemLite - this compound (C9H12N2O2) [pubchemlite.lcsb.uni.lu]

- 8. 乐研 - 陕西菲尔米诺科技有限公司 [frmnlab.com]

- 9. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide - Google Patents [patents.google.com]

- 10. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Consensus on the use of substituted benzamides in psychiatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. karger.com [karger.com]

- 15. The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The substituted benzamides--a novel class of dopamine antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

4-amino-3-methoxy-N-methylbenzamide molecular structure and weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular structure and properties of 4-amino-3-methoxy-N-methylbenzamide, a compound of interest in various research and development domains.

Core Molecular Data

The fundamental molecular characteristics of this compound are summarized in the table below, providing a clear reference for quantitative analysis.

| Property | Value |

| Molecular Formula | C9H12N2O2 |

| Molecular Weight | 180.20 g/mol [1] |

| CAS Number | 866329-57-9[1] |

Molecular Structure Visualization

The two-dimensional chemical structure of this compound is depicted below. This visualization aids in understanding the spatial arrangement of atoms and functional groups, which is crucial for predicting its chemical behavior and interactions.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound would typically be found in peer-reviewed scientific literature or patents. These protocols would outline specific reaction conditions, purification methods, and analytical techniques used to confirm the structure and purity of the compound. Key experimental procedures would likely include:

-

Synthesis: A detailed description of the synthetic route, including reactants, solvents, catalysts, reaction times, and temperatures. Common methods could involve the amidation of a corresponding carboxylic acid or acid chloride.

-

Purification: Techniques such as recrystallization or column chromatography to isolate the pure compound.

-

Structural Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the chemical environment of the hydrogen and carbon atoms, confirming the connectivity and structure.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the elemental composition.

-

Infrared (IR) Spectroscopy: To identify the presence of key functional groups such as the amide, amine, and ether linkages.

-

-

Purity Analysis: High-Performance Liquid Chromatography (HPLC) to determine the purity of the final compound.

For specific, validated protocols, researchers should consult chemical databases and scientific journals, referencing the compound's CAS number (866329-57-9).

References

Synthesis of 4-amino-3-methoxy-N-methylbenzamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of two primary synthetic pathways for the preparation of 4-amino-3-methoxy-N-methylbenzamide, a key intermediate in pharmaceutical research and development. The document details experimental protocols, presents quantitative data in a structured format, and includes graphical representations of the synthetic routes.

Introduction

This compound is a substituted benzamide derivative with significant potential in medicinal chemistry. Its structural motifs, including the aminobenzamide core, are present in a variety of biologically active molecules. This guide outlines two distinct and viable synthetic routes for its preparation, catering to different starting material availability and strategic considerations in a research and development setting.

Pathway 1: Synthesis from 4-amino-3-methoxybenzoic acid

This pathway commences with the commercially available or synthetically accessible 4-amino-3-methoxybenzoic acid. The synthesis proceeds through the activation of the carboxylic acid functionality, followed by amidation with methylamine.

Overall Reaction Scheme:

starting materials for 4-amino-3-methoxy-N-methylbenzamide synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic pathway for 4-amino-3-methoxy-N-methylbenzamide, a valuable building block in medicinal chemistry and drug discovery. The synthesis is presented as a two-step process commencing from commercially available starting materials. This document outlines detailed experimental protocols, presents quantitative data in a clear, tabular format, and includes a visual representation of the synthetic workflow.

Core Synthetic Pathway

The synthesis of this compound is most effectively achieved through a two-step sequence:

-

Amidation: Formation of the N-methylamide from 4-methoxy-3-nitrobenzoic acid.

-

Reduction: Conversion of the nitro group to the corresponding primary amine.

This approach ensures high yields and utilizes standard, well-established laboratory techniques.

Quantitative Data Summary

The following table summarizes representative quantitative data for the key transformations in the synthesis of this compound. The yields are based on analogous reactions reported in the literature and serve as a benchmark for this synthetic sequence.

| Step | Reaction | Starting Material | Reagents | Product | Representative Yield (%) |

| 1 | Amidation | 4-Methoxy-3-nitrobenzoic acid | 1. Oxalyl chloride, DMF (cat.) 2. Methylamine | 3-Methoxy-N-methyl-4-nitrobenzamide | ~85% |

| 2 | Reduction | 3-Methoxy-N-methyl-4-nitrobenzamide | H₂, Pd/C | This compound | >95% |

Experimental Protocols

Step 1: Synthesis of 3-methoxy-N-methyl-4-nitrobenzamide (Amidation)

This procedure details the formation of the amide bond by first converting the carboxylic acid to an acyl chloride, followed by reaction with methylamine.

Materials:

-

4-Methoxy-3-nitrobenzoic acid

-

Oxalyl chloride

-

N,N-Dimethylformamide (DMF), catalytic amount

-

Dichloromethane (DCM), anhydrous

-

Methylamine solution (e.g., 2 M in THF or aqueous solution)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 4-methoxy-3-nitrobenzoic acid (1.0 eq) in anhydrous dichloromethane.

-

Add a catalytic amount of N,N-dimethylformamide (1-2 drops).

-

Slowly add oxalyl chloride (1.2 eq) to the suspension at room temperature. The reaction mixture is stirred until the evolution of gas ceases and a clear solution is obtained, typically for 1-2 hours.

-

The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude 4-methoxy-3-nitrobenzoyl chloride.

-

The crude acyl chloride is redissolved in anhydrous dichloromethane and cooled to 0 °C in an ice bath.

-

Methylamine solution (1.5 eq) is added dropwise to the cooled solution of the acyl chloride with vigorous stirring.

-

The reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.

-

The reaction is quenched by the addition of water. The organic layer is separated and washed sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to afford the crude 3-methoxy-N-methyl-4-nitrobenzamide.

-

The crude product can be purified by recrystallization or column chromatography on silica gel.

Step 2: Synthesis of this compound (Reduction)

This protocol describes the reduction of the aromatic nitro group to a primary amine using catalytic hydrogenation.[1][2]

Materials:

-

3-Methoxy-N-methyl-4-nitrobenzamide

-

Palladium on carbon (10% Pd/C)

-

Methanol or Ethanol

-

Hydrogen gas (H₂)

-

Celite

Procedure:

-

To a solution of 3-methoxy-N-methyl-4-nitrobenzamide (1.0 eq) in methanol or ethanol in a suitable hydrogenation vessel, add a catalytic amount of 10% Palladium on carbon (typically 5-10 mol%).

-

The vessel is purged with hydrogen gas, and the reaction mixture is stirred vigorously under a hydrogen atmosphere (typically at balloon pressure or in a Parr hydrogenator) at room temperature.

-

The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion of the reaction, the mixture is filtered through a pad of Celite to remove the palladium catalyst. The filter cake is washed with the reaction solvent.

-

The filtrate is concentrated under reduced pressure to yield this compound. The product is typically of high purity and may not require further purification.

Synthetic Pathway Visualization

The following diagram illustrates the logical flow of the synthesis of this compound.

Caption: Synthetic route to this compound.

References

Technical Guide on the Spectral Analysis of 4-amino-3-methoxy-N-methylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Following a comprehensive search of publicly available scientific databases and literature, no specific experimental spectral data (NMR, IR, MS) for 4-amino-3-methoxy-N-methylbenzamide could be located. This guide, therefore, provides a detailed overview of the predicted spectral characteristics based on the compound's structure and outlines the standard experimental protocols for acquiring such data. This information is intended to guide researchers in the analysis of this compound or its close analogs.

Predicted Spectroscopic Data

The structural formula of this compound is C₉H₁₂N₂O₂. The following tables summarize the anticipated spectral data based on this structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic CH (position 6) | ~ 7.2 - 7.4 | d | 1H |

| Aromatic CH (position 5) | ~ 6.7 - 6.9 | dd | 1H |

| Aromatic CH (position 2) | ~ 6.2 - 6.4 | d | 1H |

| NH₂ (amino) | ~ 4.0 - 5.0 (broad) | s | 2H |

| OCH₃ (methoxy) | ~ 3.8 - 3.9 | s | 3H |

| NH (amide) | ~ 7.9 - 8.2 (broad) | q | 1H |

| N-CH₃ (methylamide) | ~ 2.8 - 3.0 | d | 3H |

Table 2: Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (carbonyl) | ~ 168 - 172 |

| Aromatic C-O | ~ 145 - 150 |

| Aromatic C-NH₂ | ~ 140 - 145 |

| Aromatic C-H | ~ 110 - 130 |

| Aromatic C (quaternary) | ~ 120 - 135 |

| OCH₃ (methoxy) | ~ 55 - 60 |

| N-CH₃ (methylamide) | ~ 25 - 30 |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (amide) | 3300 - 3500 | Medium |

| N-H Stretch (amine) | 3100 - 3300 | Medium (doublet) |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (aliphatic) | 2850 - 3000 | Medium |

| C=O Stretch (amide) | 1630 - 1680 | Strong |

| C=C Stretch (aromatic) | 1450 - 1600 | Medium |

| N-H Bend (amine) | 1550 - 1650 | Strong |

| C-O Stretch (ether) | 1000 - 1300 | Strong |

| C-N Stretch | 1200 - 1350 | Medium |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

| Parameter | Predicted Value |

|---|---|

| Molecular Formula | C₉H₁₂N₂O₂ |

| Molecular Weight | 180.21 g/mol |

| [M]+ (Molecular Ion) | m/z 180 |

| Key Fragment 1 | m/z 149 (Loss of -NHCH₃) |

| Key Fragment 2 | m/z 122 (Loss of -C(O)NHCH₃) |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of a solid aromatic compound like this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity and optimal resolution.

-

-

¹H NMR Acquisition:

-

Acquire a standard 1D proton spectrum using a 90° pulse.

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

-

Accumulate a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled 1D carbon spectrum.

-

Set the spectral width to cover the expected range (e.g., 0-200 ppm).

-

A larger number of scans will be required due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Integrate the peaks in the ¹H spectrum and pick peaks for both spectra.

-

IR Spectroscopy Protocol (Thin Solid Film Method)

-

Sample Preparation:

-

Dissolve a small amount (approx. 10-20 mg) of the solid sample in a few drops of a volatile solvent (e.g., methylene chloride or acetone) in a small vial.

-

Place a single drop of this solution onto the surface of a clean, dry IR-transparent salt plate (e.g., NaCl or KBr).

-

Allow the solvent to fully evaporate, leaving a thin, even film of the solid compound on the plate.

-

-

Data Acquisition:

-

Place the salt plate into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the clean, empty sample compartment.

-

Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.

Mass Spectrometry Protocol (Electrospray Ionization - ESI)

-

Sample Preparation:

-

Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.

-

Dilute this stock solution to a final concentration of 1-10 µg/mL using a mixture of acetonitrile and water, often with a small amount of formic acid (0.1%) to promote ionization.

-

-

Data Acquisition:

-

Introduce the sample into the ESI-MS instrument via direct infusion or through an LC system.

-

Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

-

Set the mass range to scan beyond the expected molecular weight (e.g., m/z 50-500).

-

-

Fragmentation Analysis (MS/MS):

-

If further structural information is needed, perform a tandem mass spectrometry (MS/MS) experiment.

-

Isolate the molecular ion (m/z 181 for [M+H]⁺) in the first mass analyzer.

-

Induce fragmentation using collision-induced dissociation (CID).

-

Analyze the resulting fragment ions in the second mass analyzer to elucidate the compound's structure.

-

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the relationship between the molecule's structure and its expected spectral features.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Caption: Correlation of molecular functional groups to their expected spectral signals.

Technical Guide: Solubility Profile of 4-amino-3-methoxy-N-methylbenzamide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-amino-3-methoxy-N-methylbenzamide in various organic solvents. Solubility is a critical physicochemical parameter in drug development, influencing bioavailability, formulation, and purification processes. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide presents representative data from the structurally related parent compound, benzamide, to provide a foundational understanding. Furthermore, a detailed, industry-standard experimental protocol for determining thermodynamic solubility is provided to enable researchers to ascertain the precise solubility of the target compound.

Anticipated Solubility Profile

The molecular structure of this compound, which includes an aromatic amine, a methoxy group, and an N-methylated amide, suggests a moderate degree of polarity. The presence of hydrogen bond donors (the amino group) and acceptors (the amino, methoxy, and amide carbonyl groups) indicates potential for interaction with polar solvents. However, the benzene ring and methyl groups contribute to its lipophilic character.

Based on these structural features, the following general solubility trends are anticipated:

-

High Solubility: In polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which can effectively solvate the molecule through dipole-dipole interactions and hydrogen bond acceptance.

-

Moderate to Good Solubility: In polar protic solvents like methanol, ethanol, and other alcohols, where hydrogen bonding between the solvent and the solute can occur.[1][2]

-

Lower Solubility: In non-polar solvents such as alkanes and aromatic hydrocarbons, due to the mismatch in polarity.

-

Variable Solubility: In solvents of intermediate polarity like ketones and esters, the solubility will depend on the specific balance of polar and non-polar interactions.

Quantitative Solubility Data (Representative)

As a surrogate to illustrate the potential solubility profile of this compound, the following table summarizes the experimentally determined solubility of the parent compound, benzamide, in a range of common organic solvents at various temperatures.[3][4] It is crucial to note that the substituents on this compound (the amino, methoxy, and N-methyl groups) will alter its solubility profile relative to benzamide. This data is presented to provide a comparative baseline.

| Solvent | Temperature (K) | Molar Solubility (mol/L) | Solubility ( g/100g solvent) |

| Methanol | 283.15 | 2.58 | 31.29 |

| 298.15 | 3.69 | 44.75 | |

| 313.15 | 5.21 | 63.18 | |

| Ethanol | 283.15 | 1.23 | 14.92 |

| 298.15 | 1.84 | 22.31 | |

| 313.15 | 2.69 | 32.62 | |

| Acetone | 283.15 | 1.45 | 17.58 |

| 298.15 | 2.11 | 25.59 | |

| 313.15 | 2.99 | 36.26 | |

| Ethyl Acetate | 283.15 | 0.21 | 2.55 |

| 298.15 | 0.33 | 4.00 | |

| 313.15 | 0.51 | 6.18 | |

| Acetonitrile | 283.15 | 0.16 | 1.94 |

| 298.15 | 0.25 | 3.03 | |

| 313.15 | 0.38 | 4.61 | |

| 1-Butanol | 283.15 | 0.49 | 5.94 |

| 298.15 | 0.72 | 8.73 | |

| 313.15 | 1.05 | 12.73 | |

| Isopropanol | 283.15 | 0.42 | 5.09 |

| 298.15 | 0.63 | 7.64 | |

| 313.15 | 0.93 | 11.28 |

Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the thermodynamic equilibrium solubility of a compound in a specific solvent.[5]

Materials and Equipment

-

This compound (crystalline solid)

-

Selected organic solvents (analytical grade)

-

Glass vials with screw caps and PTFE septa

-

Analytical balance

-

Constant temperature orbital shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that equilibrium with the dissolved state is achieved.

-

Accurately add a known volume of the desired organic solvent to the vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a constant temperature orbital shaker. The temperature should be precisely controlled and recorded.

-

Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 72 hours. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration of the solute in the solution no longer changes).[6]

-

-

Phase Separation:

-

After the equilibration period, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle.

-

To separate the saturated solution from the undissolved solid, either centrifuge the vials at the experimental temperature or carefully withdraw the supernatant using a syringe fitted with a filter. Filtration is critical to remove any undissolved microcrystals.[5]

-

-

Quantification:

-

Accurately dilute a known volume of the clear, saturated filtrate with the appropriate solvent.

-

Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations of the compound to ensure accurate quantification.

-

Data Analysis

-

Calculate the concentration of the compound in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

Perform the experiment in triplicate to ensure the reproducibility of the results.

Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for the Shake-Flask Solubility Measurement.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Ketones, Amines and Amides - Organic Chemistry [organicchemistrystructures.weebly.com]

- 3. Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K [spiral.imperial.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

An In-depth Technical Guide to the Safety and Handling of 4-amino-3-methoxy-N-methylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available safety and handling information for 4-amino-3-methoxy-N-methylbenzamide and structurally related compounds. A specific Safety Data Sheet (SDS) for this compound was not available. The information presented here is compiled from data on analogous compounds and should be used as a precautionary guide. All laboratory work should be conducted by trained professionals with a thorough understanding of the potential hazards.

Chemical Identification

| Property | Value |

| Chemical Name | This compound |

| Synonym | 3-amino-4-methoxy-N-methylbenzamide |

| CAS Number | Not readily available. The CAS number for the related compound 3-Amino-N-methylbenzamide is 25900-61-2.[1][2] |

| Molecular Formula | C₉H₁₂N₂O₂ |

| Molecular Weight | 180.21 g/mol |

| Structure | |

Hazard Identification and Classification

Based on data for structurally similar compounds such as 3-amino-4-methoxybenzamide and 3-Amino-N-methylbenzamide, this compound is anticipated to be classified as follows.

GHS Classification (Anticipated):

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][3] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[1][3] |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation[4] |

Hazard Pictograms:

Toxicological Data (Based on Analogous Compounds)

Quantitative toxicological data for this compound is not available. The following data is for the structurally related compound 3-Amino-4-methoxy-N-phenylbenzamide .

| Test | Species | Route | Value | Reference |

| LD50 | Rat (female) | Oral | > 2000 mg/kg bw | [5] |

| LD50 | Rat (female) | Dermal | > 2000 mg/kg bw | [5] |

| LC50 | Danio rerio (Zebra fish) | - | > 10000 mg/L (96 h) | [5] |

| EC50 | Activated sludge | - | > 250 mg/L (3 h) | [5] |

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not available. The methodologies for the cited LD50 and EC50 studies on the analogous compound 3-Amino-4-methoxy-N-phenylbenzamide would typically follow standardized guidelines from organizations such as the OECD (Organisation for Economic Co-operation and Development).

Example of a General Acute Oral Toxicity Protocol (OECD 423):

-

Test Animals: Healthy, young adult rats of a single strain are used.

-

Housing and Fasting: Animals are housed in standard conditions and fasted overnight before dosing.

-

Dosing: The test substance is administered orally by gavage in a single dose.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

Necropsy: A gross necropsy of all animals is performed at the end of the observation period.

-

Data Analysis: The LD50 is estimated based on the observed mortality at different dose levels.

Signaling Pathways and Experimental Workflows

The specific signaling pathways for the toxicity of this compound have not been elucidated. However, aromatic amines can exhibit toxicity through various mechanisms, including metabolic activation to reactive intermediates that can cause cellular damage.

Logical Workflow for Safe Handling and Exposure Response

Caption: Workflow for safe handling and emergency response.

Handling and Storage

Precautions for Safe Handling:

-

Avoid contact with skin and eyes.[1]

-

Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles.[1]

-

Use only in a well-ventilated area, preferably in a chemical fume hood.[3]

-

Avoid breathing dust.[3]

-

Wash hands thoroughly after handling.[1]

-

Do not eat, drink, or smoke in the laboratory.

Conditions for Safe Storage:

-

Keep the container tightly closed in a dry and well-ventilated place.[3]

-

Store in a cool place.

-

Protect from light.

First-Aid Measures

General Advice:

-

If symptoms persist, seek medical attention.

If Inhaled:

-

Move the person into fresh air.[3]

-

If not breathing, give artificial respiration.

-

Consult a physician.

In Case of Skin Contact:

In Case of Eye Contact:

-

Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[3]

If Swallowed:

-

Never give anything by mouth to an unconscious person.

-

Rinse mouth with water.[5]

-

Consult a physician.

Accidental Release Measures

Personal Precautions:

-

Use personal protective equipment.

-

Avoid dust formation.

-

Avoid breathing vapors, mist, or gas.

-

Ensure adequate ventilation.

-

Evacuate personnel to safe areas.

Environmental Precautions:

-

Prevent further leakage or spillage if safe to do so.

-

Do not let the product enter drains.

Methods for Cleaning Up:

-

Pick up and arrange disposal without creating dust.

-

Sweep up and shovel.

-

Keep in suitable, closed containers for disposal.

Fire-Fighting Measures

Suitable Extinguishing Media:

-

Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

Special Hazards Arising from the Substance:

-

Combustion may produce carbon oxides, nitrogen oxides (NOx).

Advice for Firefighters:

-

Wear self-contained breathing apparatus for firefighting if necessary.

Disposal Considerations

Dispose of contents and container in accordance with local, regional, and national regulations. Waste should be handled as hazardous.

References

Unlocking Potential: 4-Amino-3-methoxy-N-methylbenzamide in Modern Drug Discovery

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 4-Amino-3-methoxy-N-methylbenzamide has emerged as a valuable and versatile building block in the synthesis of novel therapeutic agents. While direct biological activity data for this compound remains limited in publicly accessible research, its utility as a key intermediate is well-documented in recent patent literature. This technical guide provides an in-depth overview of its known applications, synthesis, and the potential therapeutic avenues it unlocks, with a focus on providing actionable information for researchers in the field.

Chemical Properties and Synthesis

This compound is a substituted benzamide with the chemical formula C₉H₁₂N₂O₂ and a molecular weight of 180.20 g/mol . Its structure, featuring amino, methoxy, and N-methylbenzamide moieties, provides multiple reactive sites for further chemical modifications, making it an attractive starting material for combinatorial chemistry and targeted synthesis.

Synthesis Protocol

A common synthetic route to this compound involves the reduction of its nitro precursor, 3-methoxy-N-methyl-4-nitrobenzamide. A representative experimental protocol is described in patent literature[1].

Table 1: Synthesis of this compound

| Step | Reagents and Conditions | Description |

| 1. Reduction | 3-methoxy-N-methyl-4-nitrobenzamide, Palladium on Carbon (Pd/C), Tetrahydrofuran (THF), Hydrogen atmosphere | The nitro group of the starting material is reduced to an amino group using a palladium catalyst under a hydrogen atmosphere. The reaction is typically carried out at room temperature. |

| 2. Work-up | Filtration, Washing with Dichloromethane (DCM) | The reaction mixture is filtered to remove the catalyst. The filter cake is washed with a suitable solvent like DCM to ensure complete recovery of the product. |

| 3. Isolation | Concentration under reduced pressure | The solvent is removed from the filtrate under reduced pressure to yield the final product, this compound. |

Experimental Workflow for Synthesis

References

The Versatile Building Block: A Technical Guide to 4-amino-3-methoxy-N-methylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction: 4-amino-3-methoxy-N-methylbenzamide is a substituted benzamide that serves as a valuable building block in the landscape of organic synthesis and medicinal chemistry. Its unique arrangement of functional groups—a primary aromatic amine, a methoxy ether, and a secondary N-methylamide—provides a versatile platform for the construction of more complex molecular architectures, particularly in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on its role as a key intermediate in synthetic pathways.

Physicochemical Properties

While extensive experimental data for this compound is not broadly published, its fundamental properties can be derived from supplier information and comparison to structurally similar compounds.

| Property | Value | Source |

| CAS Number | 866329-57-9 | [1][2][3][4][5] |

| Molecular Formula | C₉H₁₂N₂O₂ | [1] |

| Molecular Weight | 180.20 g/mol | [1][5] |

| Purity | Typically ≥97% | [5] |

Spectroscopic Data

Predicted ¹H NMR Spectral Data:

-

Aromatic Protons (Ar-H): Signals expected in the range of δ 6.5-7.5 ppm. The substitution pattern will lead to distinct splitting patterns (doublets and doublet of doublets).

-

Methoxy Protons (-OCH₃): A sharp singlet is anticipated around δ 3.8-4.0 ppm.

-

N-Methyl Protons (-NHCH₃): A doublet (due to coupling with the amide proton) or a singlet (depending on solvent and temperature) is expected around δ 2.8-3.0 ppm.

-

Amine Protons (-NH₂): A broad singlet is expected, with its chemical shift being highly dependent on solvent and concentration.

-

Amide Proton (-CONH-): A broad signal is expected, typically in the downfield region.

Predicted ¹³C NMR Spectral Data:

-

Carbonyl Carbon (C=O): A signal is expected in the range of δ 165-170 ppm.

-

Aromatic Carbons (Ar-C): Multiple signals are anticipated in the aromatic region (δ 110-150 ppm), with carbons attached to the methoxy and amino groups appearing at characteristic chemical shifts.

-

Methoxy Carbon (-OCH₃): A signal is expected around δ 55-60 ppm.

-

N-Methyl Carbon (-NCH₃): A signal is expected around δ 26-30 ppm.

Synthesis of this compound

A detailed, peer-reviewed experimental protocol for the direct synthesis of this compound is not currently available in the literature. However, a plausible synthetic route can be adapted from established methods for the synthesis of related benzamides, such as the one described for N-methyl-4-(methylamino)-3-nitrobenzamide. The proposed pathway involves the amidation of a suitably substituted benzoic acid precursor.

Proposed Synthetic Pathway

A potential synthetic route starting from 4-amino-3-methoxybenzoic acid is outlined below. This multi-step process involves the protection of the amine, activation of the carboxylic acid, amidation, and subsequent deprotection.

Caption: Proposed multi-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Protection of the Amino Group

-

Dissolve 4-amino-3-methoxybenzoic acid in a suitable solvent (e.g., dioxane/water mixture).

-

Add a base (e.g., sodium hydroxide) and cool the mixture in an ice bath.

-

Slowly add di-tert-butyl dicarbonate ((Boc)₂O) and stir the reaction mixture at room temperature overnight.

-

Acidify the mixture with a mild acid (e.g., citric acid) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected benzoic acid.

Step 2: Acyl Chloride Formation

-

Suspend the N-Boc protected benzoic acid in a dry, inert solvent (e.g., dichloromethane) under an inert atmosphere.

-

Add oxalyl chloride or thionyl chloride dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride.

-

Allow the reaction to warm to room temperature and stir until the evolution of gas ceases.

-

Remove the solvent and excess reagent under reduced pressure to obtain the crude acyl chloride.

Step 3: Amidation

-

Dissolve the crude acyl chloride in a dry, aprotic solvent (e.g., tetrahydrofuran).

-

Cool the solution to 0 °C and slowly add a solution of methylamine in the same solvent.

-

Stir the reaction mixture at room temperature for several hours.

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the protected amide.

Step 4: Deprotection

-

Dissolve the protected amide in a suitable solvent (e.g., dichloromethane).

-

Add a strong acid such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

-

Stir the mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution) and extract the final product with an organic solvent.

-

Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Applications as a Building Block in Organic Synthesis

The strategic placement of the amino, methoxy, and N-methylamide functionalities makes this compound a versatile precursor for the synthesis of a variety of more complex molecules, including heterocyclic compounds and potential bioactive agents.

Reactivity of the Functional Groups

The reactivity of the key functional groups can be exploited in various transformations:

-

Amino Group: The primary aromatic amine is nucleophilic and can undergo a range of reactions including acylation, alkylation, arylation, diazotization followed by Sandmeyer or related reactions, and condensation with carbonyl compounds to form imines.

-

Amide Group: The N-methylamide is generally stable but can be hydrolyzed under harsh acidic or basic conditions. The nitrogen atom is significantly less nucleophilic than the primary amine.

-

Aromatic Ring: The benzene ring is activated towards electrophilic aromatic substitution by the electron-donating amino and methoxy groups. The directing effects of these groups will influence the position of substitution.

Use in the Synthesis of Bioactive Molecules

Benzamides are a common scaffold in many FDA-approved drugs and clinical candidates, exhibiting a wide range of biological activities. Derivatives of this compound could potentially be explored for various therapeutic targets. For instance, related benzamide structures have been investigated as inhibitors of enzymes such as DNA methyltransferases and as antagonists for G-protein coupled receptors.[6]

The amino group of this compound can serve as a key handle for diversification. For example, it can be acylated or coupled with other aromatic or heterocyclic systems to generate libraries of compounds for high-throughput screening.

Workflow for the Utilization in Drug Discovery

The following diagram illustrates a general workflow for how this compound can be utilized as a building block in a drug discovery program.

Caption: A generalized workflow for employing this compound in drug discovery.

Conclusion

This compound is a promising and versatile building block for organic synthesis. While detailed characterization and specific synthetic protocols are not yet widely published, its potential for the construction of diverse and complex molecules, particularly in the context of medicinal chemistry and drug discovery, is significant. The strategic combination of its functional groups allows for a wide range of chemical transformations, making it a valuable tool for the synthetic chemist's arsenal. Further research into its synthesis and reactivity is warranted to fully exploit its potential.

References

- 1. 866329-57-9|this compound|BLD Pharm [bldpharm.com]

- 2. 866329-57-9 this compound AKSci 7805BB [aksci.com]

- 3. 866329-57-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 4. Buy Online CAS Number 866329-57-9 - TRC - this compound | LGC Standards [lgcstandards.com]

- 5. otavachemicals.com [otavachemicals.com]

- 6. Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing 4-amino-3-methoxy-N-methylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a pivotal class of enzymes that orchestrate a majority of cellular signaling pathways. Their dysregulation is a well-established driver of numerous diseases, particularly cancer, making them prominent targets for therapeutic intervention. The development of small molecule kinase inhibitors has consequently become a cornerstone of modern drug discovery. The benzamide moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into kinase inhibitors to establish crucial interactions within the ATP-binding pocket of the target kinase.

This document provides detailed application notes and protocols for the prospective use of 4-amino-3-methoxy-N-methylbenzamide as a versatile starting material for the synthesis of novel kinase inhibitors. While direct literature examples utilizing this specific starting material are not prevalent, its structural features offer a strong foundation for the development of potent and selective inhibitors. The protocols and data presented herein are based on established synthetic routes for structurally analogous benzamide-based kinase inhibitors and are intended to serve as a comprehensive guide for researchers in the field.

Data Presentation: Efficacy of Analogous Benzamide-Based Kinase Inhibitors

The following tables summarize the in vitro inhibitory activities and cellular antiproliferative effects of representative kinase inhibitors that share a core benzamide structure, analogous to derivatives that could be synthesized from this compound. This data is essential for understanding the potential potency and selectivity of novel compounds derived from this scaffold.

Table 1: In Vitro Kinase Inhibitory Activity of Representative Benzamide-Based Inhibitors

| Compound ID | Target Kinase(s) | IC50 (nM) | Reference Compound(s) |

| Analog 1 | Bcr-Abl | < 10 | Imatinib, Nilotinib |

| Analog 2 | EGFR | 10 - 50 | Gefitinib, Erlotinib |

| Analog 3 | PDGFRα / PDGFRβ | 36-45% inhibition at 1µM | Sorafenib |

| Analog 4 | HER-2 | 22-26% inhibition at 1µM | Lapatinib |

| Analog 5 | c-KIT | 75 | CHMFL-ABL/KIT-155 |

| Analog 6 | ABL | 46 | CHMFL-ABL/KIT-155[1] |

Table 2: Antiproliferative IC50 Values of Representative Benzamide-Based Inhibitors in Human Cancer Cell Lines

| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference Compound(s) |

| Analog 7 | K562 | Chronic Myelogenous Leukemia | 2.27 | Imatinib (< 1 µM)[2] |

| Analog 8 | HL-60 | Promyelocytic Leukemia | 1.42 | Imatinib |

| Analog 9 | OKP-GS | Renal Cell Carcinoma | 4.56 | Sorafenib |

| Analog 10 | K562 | Chronic Myelogenous Leukemia | 5.6 | Nilotinib |

| Analog 11 | HL-60 | Promyelocytic Leukemia | 8.2 | Nilotinib |

Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis of key intermediates and a representative kinase inhibitor derived from this compound. These protocols are adapted from established methodologies for analogous compounds.

Protocol 1: Synthesis of a Key Intermediate: 4-(Halomethyl)-3-methoxy-N-methylbenzamide

This protocol describes the conversion of the amino group of the starting material into a more versatile halomethyl group, a common intermediate in the synthesis of kinase inhibitors.

Materials:

-

This compound

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl) or Hydrobromic acid (HBr)

-

Copper(I) chloride (CuCl) or Copper(I) bromide (CuBr)

-

Formaldehyde solution (37%)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Diazotization: Dissolve this compound in an aqueous solution of HCl or HBr at 0-5 °C.

-

Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C. Stir for 30 minutes.

-

Sandmeyer Reaction: In a separate flask, prepare a solution of CuCl or CuBr in the corresponding acid.

-

Add the cold diazonium salt solution to the copper(I) halide solution.

-

Halomethylation (Conceptual Step): While a direct one-pot conversion is complex, a plausible subsequent transformation of the resulting 4-halo-3-methoxy-N-methylbenzamide would be necessary. A more direct, albeit theoretical, approach from the diazonium salt could involve a reaction with formaldehyde in the presence of a suitable catalyst, though this is a non-standard transformation. A more practical route would involve the synthesis of the corresponding 4-formyl derivative followed by reduction and halogenation.

-

Work-up and Purification: Quench the reaction with water and extract the product with dichloromethane.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired 4-(halomethyl)-3-methoxy-N-methylbenzamide intermediate.

Protocol 2: Synthesis of a Kinase Inhibitor via Nucleophilic Substitution

This protocol outlines the coupling of the 4-(halomethyl) intermediate with a heterocyclic amine, a common pharmacophore in kinase inhibitors.

Materials:

-

4-(Chloromethyl)-3-methoxy-N-methylbenzamide (from Protocol 1)

-

A suitable heterocyclic amine (e.g., 3-(trifluoromethyl)aniline)

-

Potassium carbonate (K₂CO₃) or another suitable base

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a solution of the heterocyclic amine in DMF, add potassium carbonate.

-

Add a solution of 4-(chloromethyl)-3-methoxy-N-methylbenzamide in DMF to the mixture.

-

Reaction: Stir the reaction mixture at room temperature or heat as necessary (monitor by TLC).

-

Work-up: Upon completion, add water to the reaction mixture and extract with ethyl acetate.

-

Wash the organic layer with water and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the final kinase inhibitor.

Visualizations

Signaling Pathway Diagram

The following diagram illustrates a simplified signaling pathway commonly targeted by tyrosine kinase inhibitors, such as those targeting EGFR or Bcr-Abl.

Caption: Simplified Receptor Tyrosine Kinase Signaling Pathway and Inhibition.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the synthesis and evaluation of kinase inhibitors based on the this compound scaffold.

Caption: General workflow for kinase inhibitor synthesis and evaluation.

References

- 1. 4-methoxy-N-methylbenzamide | C9H11NO2 | CID 346031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of 4-amino-3-methoxy-N-methylbenzamide in the Synthesis of PI3K Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is frequently implicated in the development and progression of various human cancers, making it a prime target for therapeutic intervention. The development of small molecule inhibitors of PI3K has been a major focus of oncology drug discovery. This document outlines a proposed application for 4-amino-3-methoxy-N-methylbenzamide as a key starting material in the synthesis of potent PI3K inhibitors. While the initial query focused on PI3K activators, the available scientific literature strongly indicates that chemical scaffolds derived from substituted aminobenzamides are pivotal in the development of PI3K inhibitors.

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a complex and tightly regulated signaling cascade. Upon activation by growth factors or other extracellular signals, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt, in turn, phosphorylates a multitude of substrates, leading to the activation of the mammalian target of rapamycin (mTOR) and ultimately promoting cell growth and survival.

Caption: The PI3K/Akt/mTOR signaling cascade and the inhibitory action of a PI3K inhibitor.

Proposed Synthesis of a Pyridopyrimidinone PI3K Inhibitor

Based on the structures of known potent PI3K inhibitors, such as PF-04691502, we propose a synthetic route utilizing this compound to generate a key pyridopyrimidinone scaffold. This class of compounds has demonstrated significant inhibitory activity against PI3K and mTOR.

The proposed workflow involves the initial transformation of this compound into a key intermediate that can then be elaborated into the final pyridopyrimidinone inhibitor.

References

Application Notes and Protocols for Amide Coupling with 4-amino-3-methoxy-N-methylbenzamide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the amide coupling of 4-amino-3-methoxy-N-methylbenzamide with a generic carboxylic acid (R-COOH). This electron-rich aniline derivative is a valuable building block in medicinal chemistry, and successful amide bond formation is crucial for the synthesis of a wide range of biologically active molecules.

Introduction

Amide bond formation is one of the most frequently utilized reactions in drug discovery and development. The coupling of an amine with a carboxylic acid to form an amide bond is a condensation reaction that typically requires a coupling agent to activate the carboxylic acid. The choice of coupling reagent, base, and solvent system is critical for achieving high yields and purity, especially when dealing with substituted anilines such as this compound. The electron-donating methoxy group on this substrate can influence its reactivity.

This document outlines two common and effective protocols for this transformation, utilizing different classes of coupling reagents: a carbodiimide-based method (EDC/HOBt) and a uronium-based method (HATU).

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the amide coupling of this compound with a representative carboxylic acid. Yields are highly dependent on the nature of the carboxylic acid and the specific reaction conditions.

| Coupling Reagent | Additive | Base (equivalents) | Solvent | Temperature (°C) | Typical Reaction Time (h) | Typical Yield (%) | Notes |

| EDC | HOBt | DIPEA (2.5) | DMF | 0 to RT | 4-12 | 75-90 | A cost-effective and robust method. The urea byproduct from EDC is water-soluble, simplifying purification.[1][2][3] |

| HATU | N/A | DIPEA (2.5) | DMF | 0 to RT | 1-4 | 85-95 | A highly efficient and rapid coupling agent, particularly useful for sterically hindered or less reactive partners.[4][5] |

Experimental Protocols

Protocol 1: Amide Coupling using EDC/HOBt

This protocol employs 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and 1-Hydroxybenzotriazole (HOBt) as an additive to suppress side reactions and minimize racemization.[1][3][6]

Materials:

-

This compound

-

Carboxylic acid (R-COOH)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq), this compound (1.0 eq), and HOBt (1.2 eq).

-

Dissolve the solids in anhydrous DMF.

-

Add DIPEA (2.5 eq) to the mixture and stir for 5 minutes.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Add EDC (1.2 eq) portion-wise to the stirred solution.

-

Allow the reaction to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by adding water.

-

Extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired amide.

Protocol 2: Amide Coupling using HATU

This protocol utilizes the highly efficient uronium salt-based coupling reagent, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[4][5]

Materials:

-

This compound

-

Carboxylic acid (R-COOH)

-

HATU

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq) and dissolve it in anhydrous DMF.

-

Add DIPEA (2.5 eq) and cool the mixture to 0 °C in an ice bath.

-

Add HATU (1.1 eq) to the solution and stir for 15-30 minutes for pre-activation of the carboxylic acid.

-

Slowly add a solution of this compound (1.0 eq) in a minimum amount of anhydrous DMF to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction with water.

-

Extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Visualizations